1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM is a complex heterocyclic compound that features a unique combination of thiazole, imidazole, and thiophene rings. These structural motifs are known for their diverse biological activities and are often found in pharmacologically active compounds .
Preparation Methods
The synthesis of 1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM involves multiple steps, including the formation of the thiazole and imidazole rings. Common synthetic routes include:
Thiazole Formation: The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Imidazole Formation: The cyclization of amido-nitriles under mild conditions, often catalyzed by nickel.
Thiophene Derivatives: The Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Industrial production methods typically involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and thiophene rings.
Common reagents include sulfurizing agents like phosphorus pentasulfide and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its neuroprotective and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole, imidazole, and thiophene derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Articaine: A dental anesthetic with a thiophene ring.
Compared to these compounds, 1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO
Properties
Molecular Formula |
C18H21N2OS2+ |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C18H21N2OS2/c1-2-14-6-8-15(9-7-14)19-13-18(21,16-5-3-11-22-16)20-10-4-12-23-17(19)20/h3,5-9,11,21H,2,4,10,12-13H2,1H3/q+1 |
InChI Key |
NIGARXRJMKQBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CS4)O |
Origin of Product |
United States |
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